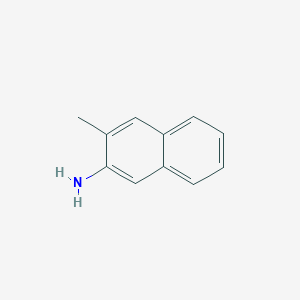

3-methylnaphthalen-2-amine

Description

Properties

IUPAC Name |

3-methylnaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-6-9-4-2-3-5-10(9)7-11(8)12/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJICIOTXNBTOAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5096-18-4 (hydrochloride) | |

| Record name | 3-Methyl-2-naphthylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010546244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40147140 | |

| Record name | 3-Methyl-2-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10546-24-4 | |

| Record name | 3-Methyl-2-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10546-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-naphthylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010546244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-2-naphthylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-2-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYL-2-NAPHTHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24TD1NM2XL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-methylnaphthalen-2-amine from 2-Naphthol

Abstract

This technical guide provides a comprehensive, in-depth methodology for the synthesis of 3-methylnaphthalen-2-amine, a valuable molecular scaffold in medicinal chemistry and materials science, starting from the readily available precursor, 2-naphthol. The synthetic challenge lies in the regioselective introduction of a methyl group at the C3 position and an amine at the C2 position of the naphthalene core. Direct functionalization is often hampered by competing side reactions and lack of regiocontrol. This document outlines a robust and logical four-step synthetic pathway designed for high fidelity and yield. The sequence involves: (1) amination of 2-naphthol via the Bucherer reaction to form 2-naphthylamine; (2) protection of the reactive amino group via acetylation; (3) regioselective Friedel-Crafts methylation at the C3 position; and (4) subsequent deprotection to yield the target compound. Each step is detailed with mechanistic insights, step-by-step protocols, and explanations for key experimental choices, ensuring scientific integrity and reproducibility for researchers in drug development and chemical synthesis.

Introduction and Strategic Overview

Substituted naphthalenamines are privileged structures found in a wide array of biologically active compounds and functional materials. Specifically, 3-methylnaphthalen-2-amine serves as a critical intermediate for the synthesis of pharmaceuticals, agrochemicals, and dyes. The primary challenge in its synthesis from 2-naphthol is the precise installation of substituents at the C2 and C3 positions. The hydroxyl group of 2-naphthol strongly directs incoming electrophiles to the C1 position, making direct methylation at C3 inefficient.[1]

To overcome this, a multi-step strategy is required that leverages the differing directing effects of intermediate functional groups. The pathway detailed herein is designed to exert maximum regiochemical control at each stage. The overall synthetic strategy is visualized below.

Caption: High-level overview of the four-step synthesis.

Part I: Amination via the Bucherer Reaction

The first critical transformation is the conversion of the hydroxyl group of 2-naphthol into an amino group. The Bucherer reaction is an exemplary and widely used method for this specific conversion on naphtholic systems.[2]

Expertise & Mechanistic Insight

The Bucherer reaction is a reversible process that converts a naphthol to a naphthylamine in the presence of ammonia and an aqueous sulfite or bisulfite.[3][4] The reaction's success hinges on the addition of bisulfite to the naphthalene ring, which temporarily breaks the aromaticity of one ring. This dearomatization occurs because the energetic cost (approx. 25 kcal/mol) is offset by the subsequent formation of a more stable tetralone sulfonic acid intermediate.[3][4] This intermediate is susceptible to nucleophilic attack by ammonia. Subsequent dehydration and elimination of the bisulfite group re-establishes the aromatic system and yields the final naphthylamine product. This reaction is highly specific to naphthols and certain other electron-rich aromatic systems, making it the authoritative choice over methods that might fail on phenols.

Experimental Protocol: Synthesis of 2-Naphthylamine

-

Apparatus Setup: A high-pressure autoclave or a heavy-walled sealed reaction vessel is charged with a magnetic stir bar.

-

Reagent Charging: To the vessel, add 2-naphthol, sodium bisulfite, and concentrated aqueous ammonia.

-

Reaction Execution: Seal the vessel and heat it in an oil bath with vigorous stirring. The reaction is typically heated to 120-150 °C for several hours. The internal pressure will increase significantly.

-

Work-up: After cooling to room temperature, the vessel is carefully vented. The reaction mixture is transferred to a beaker and the solid product is collected by vacuum filtration.

-

Purification: The crude 2-naphthylamine is washed with cold water to remove inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by sublimation.

Data Presentation: Reagent Table

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (per 10g 2-Naphthol) | Role |

| 2-Naphthol | 1.0 | 144.17 | 10.0 g (69.4 mmol) | Starting Material |

| Sodium Bisulfite | 2.5 | 104.06 | 18.1 g (173.4 mmol) | Catalyst/Mediator |

| Aqueous Ammonia (28%) | Excess | 17.03 (NH₃) | 100 mL | Amine Source |

Typical Yield: 85-95%

Part II: Protection of the Amino Group

Before proceeding with the ring methylation, the newly installed amino group must be protected. The free amine is a basic site that can react with the Lewis acid catalyst used in the subsequent Friedel-Crafts reaction, effectively poisoning the catalyst and shutting down the desired reaction.

Causality Behind Experimental Choice

Converting the amino group to an acetamide serves two primary functions:

-

Catalyst Compatibility: It removes the basic lone pair on the nitrogen, preventing it from forming a deactivating complex with the Lewis acid catalyst.

-

Reactivity Moderation: The acetyl group is electron-withdrawing, which slightly deactivates the naphthalene ring compared to the strongly activating amino group. This moderation leads to more controlled and selective alkylation, reducing the risk of polysubstitution.

Experimental Protocol: Synthesis of N-(naphthalen-2-yl)acetamide

-

Dissolution: Dissolve 2-naphthylamine in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

-

Reagent Addition: Slowly add acetic anhydride to the solution with stirring. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

-

Precipitation & Isolation: Cool the reaction mixture and pour it into a large volume of cold water with stirring. The acetylated product will precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The product is often pure enough for the next step, but can be recrystallized from ethanol if needed.

Part III: Regioselective Friedel-Crafts Methylation

This is the most critical step for achieving the desired substitution pattern. The Friedel-Crafts reaction is a classic method for C-C bond formation on aromatic rings.[5]

Trustworthiness: A Self-Validating System for Regioselectivity

The N-acetylamino group is an ortho, para-director. In the case of the 2-substituted naphthalene ring, this directs incoming electrophiles to the C1 (ortho) and C3 (ortho) positions. While a mixture of isomers is possible, the steric bulk of the N-acetylamino group can influence the regiochemical outcome. The C1 position is sterically more hindered by the peri-hydrogen at C8. Therefore, under carefully controlled conditions, substitution at the less hindered C3 position can be favored. Optimization of the Lewis acid, solvent, and temperature is key to maximizing the yield of the desired N-(3-methylnaphthalen-2-yl)acetamide.

Caption: Regiochemical outcomes of the Friedel-Crafts reaction.

Experimental Protocol: Synthesis of N-(3-methylnaphthalen-2-yl)acetamide

-

Apparatus Setup: A three-neck round-bottom flask is fitted with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer. The system must be kept under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: Suspend anhydrous aluminum chloride (AlCl₃) in a dry, non-polar solvent such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) and cool the mixture in an ice bath.

-

Substrate Addition: Dissolve N-(naphthalen-2-yl)acetamide in the same dry solvent and add it to the cooled catalyst suspension with stirring.

-

Alkylating Agent: Add the alkylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise from the addition funnel.

-

Reaction: After the addition is complete, allow the reaction to stir at low temperature (0-5 °C) for several hours, monitoring progress by TLC.

-

Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.

-

Extraction & Purification: Separate the organic layer, wash it with water and brine, and dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The resulting crude product, likely a mixture of isomers, must be purified by column chromatography on silica gel to isolate the desired 3-methyl isomer.

Part IV: Deprotection to Yield 3-methylnaphthalen-2-amine

The final step is the removal of the acetyl protecting group to unveil the target primary amine. This is typically accomplished by acid- or base-catalyzed hydrolysis.

Experimental Protocol: Synthesis of 3-methylnaphthalen-2-amine

-

Reaction Setup: Place the purified N-(3-methylnaphthalen-2-yl)acetamide in a round-bottom flask with a reflux condenser.

-

Hydrolysis: Add a solution of aqueous acid (e.g., 10% HCl or H₂SO₄) or base (e.g., 10% NaOH) in ethanol.

-

Heating: Heat the mixture to reflux for 4-8 hours until TLC analysis indicates the complete disappearance of the starting material.

-

Work-up (Acidic Hydrolysis): Cool the solution and neutralize it by carefully adding a base (e.g., saturated NaHCO₃ or NaOH solution) until the pH is basic. The product may precipitate or can be extracted.

-

Extraction & Isolation: Extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Final Purification: The final product can be purified by recrystallization or vacuum distillation to yield pure 3-methylnaphthalen-2-amine.

Overall Synthesis Workflow and Validation

The complete, validated pathway provides a reliable method for accessing the target molecule with high regiochemical control.

Caption: Detailed workflow of the complete synthetic sequence.

Analytical Validation: The identity and purity of the final product, 3-methylnaphthalen-2-amine, should be confirmed using standard analytical techniques.

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and regiochemistry.

-

Mass Spectrometry: To verify the molecular weight.

-

Melting Point Analysis: To assess purity.

References

-

Chemistry LibreTexts. (2023). Bucherer reaction.

-

Grokipedia. (2026). Bucherer reaction.

-

Wikipedia. (n.d.). Bucherer reaction.

-

Jia, L., et al. (2018). Direct ortho-Selective Amination of 2-Naphthol and Its Analogues with Hydrazines. The Journal of Organic Chemistry.

-

Wikipedia. (n.d.). Friedel–Crafts reaction.

-

Nguyen, T. H., et al. (2024). Catalytic, regioselective Friedel–Crafts alkylation of beta-naphthol. New Journal of Chemistry.

Sources

- 1. Catalytic, regioselective Friedel–Crafts alkylation of beta-naphthol - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ05580A [pubs.rsc.org]

- 2. Bucherer reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 3-Methylnaphthalen-2-amine: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylnaphthalen-2-amine, a substituted derivative of the naphthalenamine scaffold, represents a molecule of significant interest in the fields of organic synthesis and medicinal chemistry. The naphthalene core is a prevalent motif in a wide array of biologically active compounds, and the introduction of amine and methyl substituents can profoundly influence the molecule's physicochemical properties and pharmacological activity.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of 3-methylnaphthalen-2-amine, detailed synthetic and analytical methodologies, and an exploration of its potential applications, particularly within the context of drug discovery and development.

Part 1: Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-methylnaphthalen-2-amine is fundamental to its application in research and development. These properties govern its behavior in various chemical and biological systems.

Molecular and Physical Characteristics

The core physical and molecular attributes of 3-methylnaphthalen-2-amine are summarized in the table below. While experimental data for some properties are limited, computational predictions provide valuable estimates.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N | PubChem[2] |

| Molecular Weight | 157.21 g/mol | PubChem[2] |

| IUPAC Name | 3-methylnaphthalen-2-amine | PubChem[2] |

| CAS Number | 10546-24-4 | PubChem[2] |

| Boiling Point | 271.88°C (rough estimate) | ChemicalBook[1] |

| Density | 1.0595 (rough estimate) | ChemicalBook[1] |

| Refractive Index | 1.6722 (estimate) | ChemicalBook[1] |

| pKa | 4.66 ± 0.10 (Predicted) | ChemicalBook[1] |

| LogP (Octanol/Water) | 2.730 (Crippen Calculated) | Cheméo[3] |

| Water Solubility | -3.39 (Log10 of Water solubility in mol/l, Crippen Calculated) | Cheméo[3] |

Causality Behind Properties: The naphthalene backbone imparts a significant degree of hydrophobicity to the molecule, as reflected in the calculated LogP value and low predicted water solubility.[3] The presence of the primary amine group, however, introduces a site for hydrogen bonding, which can influence its solubility in polar solvents and its potential for biological interactions. The predicted pKa suggests that 3-methylnaphthalen-2-amine is a weak base.[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of 3-methylnaphthalen-2-amine.

The gas chromatography-mass spectrometry (GC-MS) data available from the NIST Mass Spectrometry Data Center provides key fragmentation patterns for the identification of 3-methylnaphthalen-2-amine.

The presence of a prominent molecular ion peak is consistent with an aromatic structure. The fragmentation pattern can be rationalized by the loss of a hydrogen atom to give the m/z 156 fragment and subsequent rearrangements of the naphthalene core.

The infrared spectrum of 3-methylnaphthalen-2-amine exhibits characteristic absorption bands corresponding to its functional groups. As a primary aromatic amine, it is expected to show the following key vibrations:

-

N-H Stretching : Two bands are anticipated in the region of 3400-3300 cm⁻¹ and 3330-3250 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching vibrations of the primary amine group.[4][5]

-

N-H Bending : A bending vibration for the primary amine is expected in the range of 1650-1580 cm⁻¹.[4]

-

C-N Stretching : For an aromatic amine, a strong C-N stretching band is typically observed between 1335-1250 cm⁻¹.[4]

-

Aromatic C-H Stretching : Bands in the region of 3100-3000 cm⁻¹ are indicative of the aromatic C-H bonds.

-

C=C Stretching (Aromatic) : Absorptions in the 1650-1450 cm⁻¹ range are characteristic of the naphthalene ring system.

A vapor phase IR spectrum is available through SpectraBase for further detailed analysis.[2]

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring, a singlet for the methyl group protons, and a broad singlet for the amine protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating amine group and the weakly electron-donating methyl group. The amine protons are exchangeable with D₂O.

-

¹³C NMR : The carbon NMR spectrum will display 11 distinct signals corresponding to the 11 carbon atoms in the molecule, unless there is accidental equivalence. The chemical shifts of the carbon atoms in the naphthalene ring will be affected by the positions of the amine and methyl substituents.

Part 2: Synthesis and Reactivity

The synthesis of 3-methylnaphthalen-2-amine can be approached through several established synthetic methodologies. Its reactivity is characteristic of aromatic amines and the naphthalene ring system.

Synthetic Methodologies

Two primary retrosynthetic approaches are considered for the synthesis of 3-methylnaphthalen-2-amine.

Workflow for the Synthesis of 3-Methylnaphthalen-2-amine

Caption: Synthetic routes to 3-methylnaphthalen-2-amine.

A common and reliable method for the synthesis of aromatic amines is the reduction of the corresponding nitro compound.

Experimental Protocol:

-

Nitration: 3-Methylnaphthalene can be nitrated to yield 3-methyl-2-nitronaphthalene. The regioselectivity of this reaction is crucial and may require careful control of reaction conditions.

-

Reduction: The resulting 3-methyl-2-nitronaphthalene is then reduced to the amine.

-

Reagents: Common reducing agents for this transformation include tin (Sn) in concentrated hydrochloric acid (HCl), or catalytic hydrogenation with hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst.

-

Procedure: The nitro compound is dissolved in a suitable solvent (e.g., ethanol for catalytic hydrogenation). The reducing agent is added, and the reaction is stirred at an appropriate temperature until completion, monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is typically basified to deprotonate the ammonium salt and the product is extracted with an organic solvent. Purification is then carried out by chromatography or recrystallization.

-

Causality Behind Experimental Choices: The choice of reducing agent can depend on the presence of other functional groups in the molecule. Catalytic hydrogenation is often preferred for its cleaner reaction profile and milder conditions, while metal/acid reductions are robust and cost-effective.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7][8][9] This method is particularly useful for coupling amines with aryl halides or triflates.

Experimental Protocol:

-

Starting Materials: The reaction would involve the coupling of a 2-halo-3-methylnaphthalene (e.g., 2-bromo- or 2-chloro-3-methylnaphthalene) with an ammonia equivalent or a primary amine surrogate.

-

Catalyst System:

-

Palladium Precatalyst: A palladium(0) or palladium(II) source is used, such as Pd₂(dba)₃ or Pd(OAc)₂.

-

Ligand: A bulky, electron-rich phosphine ligand is essential for an efficient reaction. Examples include BINAP, DPPF, or XPhos.[8]

-

Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[9]

-

-

Procedure: The aryl halide, ammonia source, palladium precatalyst, ligand, and base are combined in an inert solvent (e.g., toluene or dioxane) under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is heated until the starting material is consumed.

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified using standard techniques.

Self-Validating System: The progress of the Buchwald-Hartwig amination can be closely monitored by GC-MS or LC-MS to track the consumption of the starting materials and the formation of the product, ensuring the reaction goes to completion.

Chemical Reactivity

The chemical reactivity of 3-methylnaphthalen-2-amine is dictated by the interplay of the nucleophilic amino group and the aromatic naphthalene ring.

The naphthalene ring system is susceptible to electrophilic aromatic substitution. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. In the case of 3-methylnaphthalen-2-amine, the primary sites for electrophilic attack would be the C1 and C4 positions.

Logical Relationship of Electrophilic Substitution

Caption: Electrophilic substitution on 3-methylnaphthalen-2-amine.

As a primary aromatic amine, 3-methylnaphthalen-2-amine can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. This reaction forms a diazonium salt, which is a versatile intermediate in organic synthesis. These salts can be converted to a wide range of functional groups via Sandmeyer-type reactions.

Part 3: Potential Applications in Drug Development

Naphthalene and its derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The aminonaphthalene scaffold is a key component in many pharmacologically active molecules. While specific studies on the biological activity of 3-methylnaphthalen-2-amine are not prevalent in the searched literature, its structural features suggest potential avenues for investigation in drug discovery.

The presence of the primary amine allows for the facile introduction of various side chains and functional groups, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. These derivatives could be screened for a variety of biological targets.

Part 4: Analytical Methodologies

The accurate analysis of 3-methylnaphthalen-2-amine is essential for quality control, reaction monitoring, and metabolic studies.

Chromatographic Methods

-

Gas Chromatography (GC): Coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC is a powerful technique for the separation and quantification of 3-methylnaphthalen-2-amine. Its volatility makes it well-suited for this method.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector is another common method for the analysis of aromatic amines. The choice of mobile phase and column is critical for achieving good separation from impurities.

Experimental Protocol: HPLC Analysis

-

Instrumentation: An HPLC system equipped with a C18 reversed-phase column and a UV detector.

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., trifluoroacetic acid) to improve peak shape.

-

Detection: The UV detector can be set at a wavelength corresponding to the absorbance maximum of 3-methylnaphthalen-2-amine.

-

Quantification: A calibration curve is constructed using standards of known concentration to quantify the amount of the analyte in a sample.

Sample Preparation

For the analysis of 3-methylnaphthalen-2-amine in complex matrices, such as biological fluids or environmental samples, appropriate sample preparation is crucial. This may involve liquid-liquid extraction or solid-phase extraction to isolate and concentrate the analyte before instrumental analysis.

Part 5: Safety and Toxicology

Naphthylamines as a class of compounds have been associated with toxicity, with some members being known carcinogens.[10][11] Therefore, 3-methylnaphthalen-2-amine should be handled with appropriate safety precautions.

-

Handling: Use of personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood.

Conclusion

3-Methylnaphthalen-2-amine is a valuable building block in organic synthesis with potential applications in the development of new therapeutic agents. This guide has provided a detailed overview of its physical and chemical properties, synthetic routes, reactivity, and analytical methods. While further experimental data is needed to fully characterize this compound and explore its pharmacological potential, the information presented here serves as a solid foundation for researchers in the field. As with all chemical research, adherence to strict safety protocols is paramount when handling this and related compounds.

References

-

PubChem. 3-Methyl-2-naphthalenamine. [Link]

-

Cheméo. Chemical Properties of 2-Naphthalenamine, 3-methyl-. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

IOSR Journal. UV-Visible absorption spectroscopy and Z-scan analysis. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

OSHA. Method 96. [Link]

-

ResearchGate. Buchwald–Hartwig amination with alkylamines.[a]. [Link]

-

precisionFDA. 3-METHYL-2-NAPHTHYLAMINE. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

UCLA Chemistry. IR Spectroscopy Tutorial: Amines. [Link]

-

Chemistry LibreTexts. 24.10 Spectroscopy of Amines. [Link]

-

Ministry of the Environment, Japan. III Analytical Methods. [Link]

-

Mol-Instincts. 2-Naphthylamine. [Link]

-

PubChemLite. 3-methyl-2-naphthylamine (C11H11N). [Link]

-

PubChem. 2-Naphthylamine. [Link]

-

IARC Publications. 2-NAPHTHYLAMINE 1. Exposure Data. [Link]

-

Hoffman Fine Chemicals. N-Methylnaphthalen-2-amine. [Link]

-

Wikipedia. 2-Naphthylamine. [Link]

-

Pharmaffiliates. N-Methylnaphthalen-2-amine. [Link]

-

National Toxicology Program. Report on Carcinogens, Fifteenth Edition - 2-Naphthylamine. [Link]

-

NIST WebBook. 2-Naphthalenamine. [Link]

-

NIST WebBook. 3-Amino-2-methylheptane. [Link]

-

U.S. EPA. Provisional Peer-Reviewed Toxicity Values for 2-Naphthylamine (CASRN 91-59-8). [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of 3-methylpentane. [Link]

-

ResearchGate. The UV-Vis absorption spectra of III in different solvents. [Link]

-

ResearchGate. Infrared spectra of (a) CH 3 NH 2 at 20 K; (b) after 30 min of VUV... [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of methylamine. [Link]

-

PubChem. 1-Naphthylamine. [Link]

-

ResearchGate. The UV-Vis absorption spectra of III in different solvents. [Link]

-

Analytical Methods (RSC Publishing). Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance liquid chromatography with derivatization using 9-fluorenylmethylchloroformate. [Link]

Sources

- 1. 3-methyl-2-naphthylamine CAS#: 10546-24-4 [m.chemicalbook.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Naphthalenamine, 3-methyl- (CAS 10546-24-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. jk-sci.com [jk-sci.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-Depth Technical Guide to 3-Methylnaphthalen-2-amine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene, a bicyclic aromatic hydrocarbon, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] This guide focuses on a specific naphthalene derivative, 3-methylnaphthalen-2-amine, providing a comprehensive overview of its chemical identity, synthesis, characterization, and its potential as a core structural motif in the design and development of novel therapeutic agents.

Part 1: Core Chemical Identity

CAS Number and Synonyms

The Chemical Abstracts Service (CAS) has assigned the number 10546-24-4 to 3-methylnaphthalen-2-amine.[4] A comprehensive list of its synonyms is provided in the table below for clear identification and literature searching.

| Table 1: Synonyms and Identifiers for 3-Methylnaphthalen-2-amine | |

| Systematic Name | 3-methylnaphthalen-2-amine[4] |

| CAS Number | 10546-24-4[4] |

| Other Names | 2-Amino-3-methylnaphthalene[4] |

| 3-Methyl-2-naphthylamine[4] | |

| 2-Naphthalenamine, 3-methyl-[4] | |

| Molecular Formula | C₁₁H₁₁N[4] |

| Molecular Weight | 157.21 g/mol [4] |

| InChIKey | BJICIOTXNBTOAJ-UHFFFAOYSA-N[4] |

| SMILES | CC1=CC2=CC=CC=C2C=C1N[4] |

Part 2: Synthesis Methodologies

The synthesis of aryl amines is a cornerstone of organic chemistry, with several robust methods available. For 3-methylnaphthalen-2-amine, two principal retrosynthetic approaches are considered here: Buchwald-Hartwig amination and reductive amination.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6] This method is highly versatile and tolerates a wide range of functional groups, making it a preferred choice for the synthesis of complex aryl amines.[5] The proposed synthesis of 3-methylnaphthalen-2-amine via this route would involve the coupling of a 2-halo-3-methylnaphthalene with an ammonia equivalent.

Proposed Reaction Scheme:

Figure 1: Proposed Buchwald-Hartwig amination for 3-methylnaphthalen-2-amine.

Experimental Protocol (Hypothetical):

-

To an oven-dried Schlenk tube, add 2-bromo-3-methylnaphthalene (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.01-0.05 eq), and a suitable phosphine ligand like XPhos (0.02-0.10 eq).

-

Add a strong, non-nucleophilic base, for instance, sodium tert-butoxide (1.2-2.0 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add a source of ammonia, which could be ammonia gas bubbled through the solvent or a more convenient ammonia surrogate.

-

Add anhydrous toluene as the solvent.

-

Heat the reaction mixture at a specified temperature (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield 3-methylnaphthalen-2-amine.

Reductive Amination

Reductive amination is another fundamental transformation in organic synthesis for the formation of amines.[7][8] This method involves the reaction of a ketone or aldehyde with an amine or ammonia to form an imine or enamine, which is then reduced to the corresponding amine.[9] For the synthesis of 3-methylnaphthalen-2-amine, the starting material would be 3-methylnaphthalen-2-one.

Proposed Reaction Scheme:

Figure 2: Proposed reductive amination for 3-methylnaphthalen-2-amine.

Experimental Protocol (Hypothetical):

-

Dissolve 3-methylnaphthalen-2-one (1.0 eq) in a suitable solvent such as methanol.

-

Add an excess of ammonia, typically as a solution in methanol or as ammonium acetate.

-

Add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is often used as it selectively reduces the imine in the presence of the ketone.[7] Alternatively, catalytic hydrogenation (H₂ over a palladium catalyst) can be employed.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or GC-MS.

-

Carefully quench the reaction, for example, by adding dilute hydrochloric acid if using NaBH₃CN.

-

Basify the solution and extract the product with an organic solvent.

-

Purify the crude product by column chromatography or crystallization to obtain 3-methylnaphthalen-2-amine.

Part 3: Physicochemical and Spectroscopic Characterization

Accurate characterization is crucial for confirming the identity and purity of a synthesized compound. The following table summarizes the expected physicochemical and spectroscopic data for 3-methylnaphthalen-2-amine.

| Table 2: Physicochemical and Spectroscopic Data | |

| Appearance | Expected to be a solid at room temperature. |

| Melting Point | Data not available in the provided search results. |

| Boiling Point | 160-163 °C at 8 Torr (for N-methylnaphthalen-2-amine, a related compound).[10] |

| Solubility | Expected to be soluble in common organic solvents. |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 157. Key fragments would likely include the loss of a methyl group (m/z = 142) and other characteristic aromatic fragmentations.[4] |

| Infrared (IR) Spectroscopy | N-H stretching: Two bands expected in the 3300-3500 cm⁻¹ region for the primary amine. C-N stretching (aromatic): Expected in the 1250-1335 cm⁻¹ region. Aromatic C-H stretching: Above 3000 cm⁻¹. Aromatic C=C stretching: In the 1400-1600 cm⁻¹ region.[11][12] |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Aromatic protons: Multiple signals in the δ 7.0-8.0 ppm range. Methyl protons: A singlet around δ 2.3-2.5 ppm. Amine protons: A broad singlet, the chemical shift of which is concentration and solvent-dependent. |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Aromatic carbons: Multiple signals in the δ 110-150 ppm range. Methyl carbon: A signal around δ 15-25 ppm. |

Part 4: Reactivity and Potential for Derivatization

The chemical reactivity of 3-methylnaphthalen-2-amine is primarily dictated by the nucleophilic amino group and the electrophilic aromatic naphthalene ring.

-

N-Alkylation and N-Acylation: The primary amine can readily undergo alkylation and acylation reactions to form secondary and tertiary amines, and amides, respectively. These reactions are fundamental in modifying the steric and electronic properties of the molecule for structure-activity relationship (SAR) studies.[13]

-

Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the naphthalene ring.

-

Electrophilic Aromatic Substitution: The amino group is a strongly activating, ortho- and para-directing group for electrophilic aromatic substitution.[12] However, the high reactivity can sometimes lead to polysubstitution. Protection of the amino group as an amide can modulate this reactivity and allow for more controlled substitutions.

Part 5: Applications in Drug Discovery and Medicinal Chemistry

The naphthalene scaffold is a well-established pharmacophore in numerous approved drugs.[3] Derivatives of naphthalen-2-amine have been investigated for a variety of therapeutic applications, highlighting the potential of 3-methylnaphthalen-2-amine as a valuable building block in drug discovery.

-

Antimicrobial Agents: Naphthalene derivatives have shown promising activity against a range of bacteria and fungi.[1][14] The lipophilic nature of the naphthalene ring can facilitate membrane permeability, a key factor for antimicrobial efficacy.

-

Anticancer Agents: The cytotoxic properties of certain naphthalene derivatives make them interesting candidates for cancer chemotherapy.[3][14] The planarity of the naphthalene system can allow for intercalation with DNA, while other derivatives may target specific enzymes or receptors involved in cancer progression.

-

Anti-inflammatory Agents: Various naphthalene-containing compounds have been reported to possess anti-inflammatory activity.[2] These compounds may act by inhibiting pro-inflammatory enzymes or signaling pathways.

The 3-methylnaphthalen-2-amine core provides a versatile platform for the synthesis of compound libraries for high-throughput screening. The methyl group offers a point for steric and electronic modification, while the amino group serves as a handle for introducing diverse chemical functionalities.

Part 6: Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

3-Methylnaphthalen-2-amine is a valuable chemical entity with significant potential in the field of drug discovery and development. Its synthesis can be achieved through established synthetic methodologies such as the Buchwald-Hartwig amination and reductive amination. The versatile reactivity of its functional groups allows for the creation of diverse libraries of derivatives for pharmacological screening. Given the proven track record of the naphthalene scaffold in medicinal chemistry, 3-methylnaphthalen-2-amine represents a promising starting point for the design and synthesis of novel therapeutic agents. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.

References

-

Buchwald–Hartwig amination. In: Wikipedia. ; 2023. [Link]

-

3-Methyl-2-naphthalenamine. PubChem. [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Preparation of sec and tert amines by Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Ashenhurst, J. Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Synthesis of intermediates for the Buchwald–Hartwig amination. ResearchGate. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

-

Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Kim TL, Jeong M, Cheon CH. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl. J Org Chem. 2015;80(20):10355-10362. [Link]

-

IR Spectroscopy Tutorial: Amines. UCLA Chemistry and Biochemistry. [Link]

-

Reductive amination of various amines. ResearchGate. [Link]

-

Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Molbank. 2018;2018(4):M1013. [Link]

-

Synthesis, Characterization, and Pharmacological Evaluation of Selected Aromatic Amines. The Scientific World Journal. 2015;2015:604893. [Link]

-

Toxicity Evaluation of the Naphthalen-2-yl 3,5-Dinitrobenzoate: A Drug Candidate for Alzheimer Disease. National Institutes of Health. [Link]

-

IR Spectrum: Amines. Química Organica.org. [Link]

-

N-Methylnaphthalen-2-amine. Hoffman Fine Chemicals. [Link]

-

Yadav, S., Mayekar, C., Pagare, N., Thange, A., & Yadav, S. (2022). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research, 77(2), 1-10. [Link]

-

3-Amino-2-methylheptane. NIST WebBook. [Link]

-

Toxicity Evaluation of the Naphthalen-2-yl 3,5-Dinitrobenzoate: A Drug Candidate for Alzheimer Disease. Frontiers in Pharmacology. [Link]

-

Singh, S. K., & Singh, P. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 162, 1-38. [Link]

-

Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review. Current Organic Synthesis. [Link]

-

Osmaniye, D., Levent, S., Karaduman, A. B., Uslu, C., Atlı, Ö., Ilgın, S., ... & Kaplancıklı, Z. A. (2023). Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. Molecules, 28(4), 1735. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy, 34(5), 22-25. [Link]

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Frontiers | Toxicity Evaluation of the Naphthalen-2-yl 3,5-Dinitrobenzoate: A Drug Candidate for Alzheimer Disease [frontiersin.org]

- 3. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Methyl-2-naphthalenamine | C11H11N | CID 21168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hoffmanchemicals.com [hoffmanchemicals.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. IR Spectrum: Amines [quimicaorganica.org]

- 13. Toxicity Evaluation of the Naphthalen-2-yl 3,5-Dinitrobenzoate: A Drug Candidate for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

"spectroscopic data (NMR, IR, MS) of 3-methylnaphthalen-2-amine"

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-methylnaphthalen-2-amine

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-methylnaphthalen-2-amine (CAS: 10546-24-4), a key bicyclic aromatic amine. Aimed at researchers, chemists, and drug development professionals, this document delves into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind spectral features, offering field-proven insights into experimental choices and data interpretation. By integrating theoretical principles with practical data analysis, this document serves as an authoritative reference for the structural elucidation and quality control of this compound.

Introduction: The Molecular Identity of 3-methylnaphthalen-2-amine

3-methylnaphthalen-2-amine is an organic compound featuring a naphthalene core substituted with a methyl group and an amine group. Its precise structure dictates its chemical reactivity and potential applications in medicinal chemistry and material science. Accurate structural confirmation is therefore paramount, and a multi-technique spectroscopic approach is the gold standard for achieving this.

This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data for 3-methylnaphthalen-2-amine. The objective is not merely to present the data, but to construct a self-validating analytical narrative that confirms the molecular structure, where each piece of spectroscopic evidence corroborates the others.

Compound Profile:

-

IUPAC Name: 3-methylnaphthalen-2-amine[1]

-

Molecular Formula: C₁₁H₁₁N[1]

-

Molecular Weight: 157.21 g/mol [1]

-

CAS Number: 10546-24-4[1]

Caption: Molecular structure of 3-methylnaphthalen-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For 3-methylnaphthalen-2-amine, both ¹H and ¹³C NMR are essential for unambiguous structural assignment.

Experimental Protocol (NMR)

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for amines as it can slow down proton exchange, allowing for clearer observation of N-H signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting the 0 ppm reference point.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended to differentiate between CH, CH₂, and CH₃ carbons.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a map of the different proton environments. We anticipate signals in three distinct regions: aromatic, amine, and aliphatic (methyl).

-

Aromatic Region (~7.0-8.0 ppm): The naphthalene ring system contains 6 protons. Due to the substitution pattern, these protons are chemically distinct and will exhibit complex splitting patterns (doublets, triplets, or multiplets) arising from spin-spin coupling with their neighbors.

-

Amine Region (~3.5-5.0 ppm): The two protons of the primary amine (-NH₂) typically appear as a broad singlet.[3] Its chemical shift is variable and depends on concentration, solvent, and temperature due to hydrogen bonding and exchange phenomena.[3]

-

Aliphatic Region (~2.3 ppm): The methyl group (-CH₃) protons are not coupled to any other protons and will therefore appear as a sharp singlet, integrating to three protons.

Table 1: Predicted ¹H NMR Data for 3-methylnaphthalen-2-amine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 7.2 | Multiplets | 6H | Ar-H |

| ~ 4.0 (variable) | Broad Singlet | 2H | -NH₂ |

| ~ 2.3 | Singlet | 3H | -CH₃ |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. For 3-methylnaphthalen-2-amine, all 11 carbons are expected to be chemically non-equivalent, giving rise to 11 distinct signals.

-

Aromatic Region (110-150 ppm): This region will contain ten signals corresponding to the naphthalene carbons. The carbons directly attached to the electron-donating amine and methyl groups will be shielded (shifted upfield) compared to the others. Quaternary carbons (those without attached protons) will typically have weaker signals.

-

Aliphatic Region (15-20 ppm): A single signal in the upfield region corresponds to the methyl carbon.

Table 2: Predicted ¹³C NMR Data for 3-methylnaphthalen-2-amine

| Chemical Shift (δ, ppm) | Carbon Type (from DEPT) | Assignment |

| ~ 145 - 110 | C & CH | 10 x Ar-C |

| ~ 18 | CH₃ | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of 3-methylnaphthalen-2-amine is dominated by features of the primary aromatic amine and the substituted aromatic ring.

Experimental Protocol (FT-IR)

-

Method: The Attenuated Total Reflectance (ATR) method is a modern, reliable technique that requires minimal sample preparation. A small amount of the solid sample is placed directly on the ATR crystal.

-

Acquisition: A background spectrum of the clean crystal is first recorded. The sample spectrum is then acquired, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is presented as % Transmittance versus Wavenumber (cm⁻¹).

IR Spectral Analysis

The key diagnostic peaks are those corresponding to the N-H, C-H, C=C, and C-N bonds.

-

N-H Stretching: As a primary amine, this compound must show two distinct bands in the 3500-3300 cm⁻¹ region.[4] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. The presence of two bands is a definitive marker for a -NH₂ group.

-

C-H Stretching: Aromatic C-H stretches appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group appear just below 3000 cm⁻¹.

-

N-H Bending: The scissoring vibration of the primary amine group results in a characteristic absorption in the 1650-1580 cm⁻¹ range.[4]

-

C=C Stretching: Aromatic ring stretching vibrations produce a series of sharp peaks between 1600 cm⁻¹ and 1450 cm⁻¹.

-

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond gives a strong absorption in the 1335-1250 cm⁻¹ region.[4]

Table 3: Characteristic IR Absorption Bands for 3-methylnaphthalen-2-amine

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3450 & ~3350 | N-H Stretch (asym & sym) | Primary Amine |

| ~ 3100 - 3000 | C-H Stretch | Aromatic |

| ~ 2950 - 2850 | C-H Stretch | Methyl (-CH₃) |

| ~ 1620 | N-H Bend (Scissoring) | Primary Amine |

| ~ 1600, 1510, 1460 | C=C Stretch | Aromatic Ring |

| ~ 1280 | C-N Stretch | Aromatic Amine |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electron Impact (EI) is a common ionization method for this type of analysis.

Experimental Protocol (GC-MS)

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or methanol) is injected into a Gas Chromatograph (GC). The GC separates the sample from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

MS Spectral Analysis

-

The Nitrogen Rule: For a molecule containing an odd number of nitrogen atoms, the molecular ion (M⁺) will have an odd nominal mass.[3] 3-methylnaphthalen-2-amine (C₁₁H₁₁N) has a molecular weight of 157.21, and its molecular ion peak is expected at m/z 157 . This is a critical first check for structural consistency.

-

Molecular Ion (M⁺): The peak at m/z 157 corresponds to the intact molecule with one electron removed.[1] Aromatic systems like naphthalene produce a relatively stable molecular ion, so this peak should be prominent.

-

Key Fragments: The fragmentation pattern provides a structural fingerprint. Data from the NIST Mass Spectrometry Data Center indicates major fragments at m/z 156 and 129.[1]

-

m/z 156 [M-H]⁺: This is a very common fragment for aromatic compounds and amines, resulting from the loss of a single hydrogen atom to form a highly stable cation.

-

m/z 129 [M-28]⁺: This fragment arises from the loss of a neutral molecule with a mass of 28 amu. In nitrogen-containing aromatic compounds, a common pathway is the loss of a hydrogen atom followed by hydrogen cyanide (HCN, 27 amu), or a rearrangement leading to the loss of ethene (C₂H₄, 28 amu). The loss of HCN from the [M-H]⁺ ion is a plausible route.

-

Caption: Proposed EI fragmentation pathway for 3-methylnaphthalen-2-amine.

Table 4: Principal Mass Spectrometry Fragments

| m/z | Proposed Identity | Significance |

| 157 | [C₁₁H₁₁N]⁺· | Molecular Ion (Confirms MW & Nitrogen Rule) |

| 156 | [C₁₁H₁₀N]⁺ | Loss of a hydrogen radical (-H·) |

| 129 | [C₁₀H₇]⁺ or [C₉H₅N]⁺ | Loss of HCN from the m/z 156 fragment |

Conclusion

The spectroscopic characterization of 3-methylnaphthalen-2-amine provides a clear and consistent structural assignment.

-

NMR spectroscopy confirms the unique carbon-hydrogen framework, identifying the 6 aromatic protons, 2 amine protons, and 3 methyl protons, as well as the 11 distinct carbon environments.

-

IR spectroscopy provides definitive evidence for the primary aromatic amine functional group through its characteristic N-H and C-N stretching and bending vibrations.

-

Mass spectrometry confirms the molecular weight of 157 amu, adheres to the Nitrogen Rule, and displays a logical fragmentation pattern consistent with the proposed structure.

Together, these techniques form a self-validating system of analysis, providing researchers with the high-confidence data required for applications in synthesis, drug discovery, and quality assurance.

References

-

PubChem. 3-Methyl-2-naphthalenamine | C11H11N | CID 21168. National Center for Biotechnology Information. [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.[Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.[Link]

-

NIST. 3-Amino-2-methylheptane. NIST Chemistry WebBook. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Amines.[Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines.[Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.[Link]

-

MDPI. Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate.[Link]

-

PubChemLite. 3-methyl-2-naphthylamine (C11H11N).[Link]

-

Mass Spectrometry: Fragmentation. Amines. University of Colorado Boulder. [Link]

-

Chemistry LibreTexts. 6.5: Amine Fragmentation.[Link]

Sources

"reactivity of the amino group in 3-methylnaphthalen-2-amine"

An In-Depth Technical Guide to the Reactivity of the Amino Group in 3-Methylnaphthalen-2-amine

Executive Summary

This technical guide provides a comprehensive analysis of the chemical reactivity of the amino group on the 3-methylnaphthalen-2-amine scaffold. This molecule presents a unique intersection of electronic and steric influences that dictate its behavior in common organic transformations. The naphthalene ring system, combined with the electron-donating properties of both the amino and methyl substituents, creates a highly activated aromatic system. However, the positioning of the methyl group adjacent to the amine introduces significant steric hindrance, which modulates both the reactivity of the amine itself and the regioselectivity of reactions on the aromatic ring. This document explores these competing effects through an examination of key reaction classes, including electrophilic aromatic substitution, diazotization, N-acylation, and N-alkylation, providing field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Molecular Architecture: Electronic and Steric Landscape

The reactivity of 3-methylnaphthalen-2-amine is not governed by the amino group in isolation. It is the result of a complex interplay between the fused aromatic rings and the electronic and steric contributions of its substituents.

Electronic Effects: An Activated System

The amino group (-NH₂) is a powerful activating group in aromatic systems. The lone pair of electrons on the nitrogen atom is delocalized into the naphthalene π-system through resonance, increasing the electron density of the rings. This effect makes the molecule highly susceptible to electrophilic attack.[1] This activation is further enhanced by the 3-methyl group, which contributes electron density through hyperconjugation and a weak inductive effect.[2] The combined influence of these two electron-donating groups renders the naphthalene system significantly more nucleophilic than benzene or unsubstituted naphthalene.[3] The increased electron density is most pronounced at positions ortho and para to the amino group, making these sites the most probable for electrophilic substitution.

Steric Effects: A Modulating Factor

While electronic effects activate the molecule, steric hindrance plays a crucial role in directing reactivity.[4] The primary sources of steric congestion in 3-methylnaphthalen-2-amine are the methyl group at the C3 position and the hydrogen atom at the C1 position (a peri-hydrogen). This spatial arrangement creates a crowded environment around the amino group and the C1 position of the ring. This hindrance can slow or even prevent reactions that require a bulky reagent to approach the nitrogen atom or the adjacent C1 carbon.[5][6] This steric shielding is a key determinant for the regioselectivity of many reactions.

Figure 1: Interplay of electronic and steric effects governing the reactivity of 3-methylnaphthalen-2-amine.

Key Reaction Classes and Methodologies

The balance between electronic activation and steric hindrance leads to specific outcomes in common synthetic transformations.

Electrophilic Aromatic Substitution

Due to the strong activating nature of the amino group, electrophilic substitution reactions on 3-methylnaphthalen-2-amine are typically rapid.[7] However, this high reactivity can be problematic, often leading to polysubstitution and oxidation side products.[8]

Causality Behind Experimental Choices: To control the reaction and achieve mono-substitution, the amino group is often "protected" via acylation. Converting the -NH₂ group to an acetamide (-NHCOCH₃) moderates its activating effect. The lone pair on the nitrogen is partially delocalized into the adjacent carbonyl group, making it less available for donation to the aromatic ring.[7] This deactivation is sufficient to prevent polysubstitution and allows for predictable regiochemical outcomes. Bromination of the N-acetylated derivative, for example, will preferentially occur at the less sterically hindered activated positions.

Experimental Protocol: Controlled Bromination via N-Acetylation

-

Protection (N-Acetylation):

-

Dissolve 3-methylnaphthalen-2-amine (1.0 eq.) in glacial acetic acid in a round-bottom flask.

-

Add acetic anhydride (1.1 eq.) dropwise while stirring at room temperature.

-

Gently heat the mixture to 50°C for 30 minutes to ensure complete reaction.

-

Pour the reaction mixture into ice-water to precipitate the N-(3-methylnaphthalen-2-yl)acetamide.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

-

Electrophilic Bromination:

-

Suspend the dried acetamide (1.0 eq.) in glacial acetic acid.

-

Add a solution of bromine (1.0 eq.) in glacial acetic acid dropwise at room temperature with vigorous stirring. Maintain the temperature below 25°C.

-

Stir for 1-2 hours until TLC analysis indicates consumption of the starting material.

-

Pour the mixture into an aqueous solution of sodium bisulfite to quench excess bromine.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

-

Deprotection (Hydrolysis):

-

Reflux the crude bromo-acetamide in a mixture of ethanol and aqueous hydrochloric acid (e.g., 6M HCl) for 4-6 hours.

-

Cool the solution and neutralize with a base (e.g., NaOH solution) to precipitate the bromo-3-methylnaphthalen-2-amine.

-

Filter, wash with water, dry, and purify by recrystallization or column chromatography.

-

Figure 2: Workflow for controlled electrophilic bromination using an N-acetylation protection strategy.

Diazotization Reactions

The reaction of primary aromatic amines with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form diazonium salts is a cornerstone of aromatic chemistry.[9] The resulting diazonium salt of 3-methylnaphthalen-2-amine is a highly valuable synthetic intermediate, as the diazonium group (-N₂⁺) is an excellent leaving group and can be replaced by a wide variety of nucleophiles (e.g., -Cl, -Br, -CN, -OH, -F) in reactions such as the Sandmeyer and Schiemann reactions.[10]

Causality Behind Experimental Choices: The reaction must be carried out at low temperatures (typically 0-5°C) because aromatic diazonium salts are unstable and can decompose, potentially explosively if isolated and dried.[11] A strong acid is required to generate the necessary electrophile, the nitrosonium ion (NO⁺), from sodium nitrite.

Experimental Protocol: Synthesis of 3-Methylnaphthalen-2-yl Diazonium Chloride

-

NOTE: Isolated diazonium salts are potentially explosive and should be handled with extreme caution, kept in solution, and used immediately.[11]

-

Amine Suspension: Suspend 3-methylnaphthalen-2-amine (1.0 eq.) in a mixture of concentrated hydrochloric acid and water in a three-necked flask equipped with a mechanical stirrer and a thermometer.

-

Cooling: Cool the suspension to 0-5°C in an ice-salt bath.

-

Nitrite Addition: Prepare a solution of sodium nitrite (1.05 eq.) in a small amount of cold water.

-

Diazotization: Add the sodium nitrite solution dropwise to the stirred amine suspension, ensuring the temperature does not rise above 5°C. The solid amine will gradually dissolve as the soluble diazonium salt is formed.

-

Endpoint Detection: The reaction is complete when a drop of the reaction mixture produces an immediate blue-black color on starch-iodide paper, indicating a slight excess of nitrous acid.

-

Immediate Use: The resulting cold solution of 3-methylnaphthalen-2-yl diazonium chloride is used directly in subsequent reactions (e.g., Sandmeyer reaction) without isolation.

Figure 3: Conceptual diagram of the diazotization process.

N-Acylation

N-acylation is the reaction of the amino group with an acylating agent, such as an acid chloride or anhydride, to form an amide.[12] This reaction is generally very efficient with primary amines like 3-methylnaphthalen-2-amine. The lone pair on the nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent.[13]

Causality Behind Experimental Choices: The reaction is often carried out in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the acid byproduct (e.g., HCl) that is formed, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[14] In some cases, the reaction can be performed under solvent-free conditions or in aqueous media, offering a greener synthetic route.[15]

Experimental Protocol: N-Benzoylation

-

Dissolve 3-methylnaphthalen-2-amine (1.0 eq.) in pyridine or dichloromethane in a flask.

-

Cool the solution to 0°C in an ice bath.

-

Add benzoyl chloride (1.05 eq.) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by adding water. If using dichloromethane, wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(3-methylnaphthalen-2-yl)benzamide.

-

Purify the product by recrystallization.

N-Alkylation

N-alkylation involves the formation of a new C-N bond by reacting the amine with an alkylating agent, typically an alkyl halide.[16] As a primary amine, 3-methylnaphthalen-2-amine can theoretically undergo successive alkylations to form secondary and tertiary amines, and even a quaternary ammonium salt.[17]

Causality Behind Experimental Choices: The primary challenge in N-alkylation is controlling the degree of substitution. The product of monoalkylation (a secondary amine) is often more nucleophilic than the starting primary amine, leading to a mixture of products.[17] However, the steric hindrance from the adjacent methyl group in 3-methylnaphthalen-2-amine may slow the rate of the second alkylation, potentially allowing for the isolation of the monoalkylated product under carefully controlled conditions (e.g., using a 1:1 stoichiometry or a large excess of the starting amine).[18] The reaction requires a base to neutralize the HX produced.

Experimental Protocol: Mono-N-Ethylation

-

Combine 3-methylnaphthalen-2-amine (2.0 eq.) and potassium carbonate (2.5 eq.) in a polar aprotic solvent such as DMF or acetonitrile.

-

Add ethyl iodide (1.0 eq.) to the suspension.

-

Heat the mixture at 60-80°C and monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining DMF and salts.

-

Dry the organic phase, concentrate, and purify the resulting N-ethyl-3-methylnaphthalen-2-amine using column chromatography to separate it from unreacted starting material and any dialkylated byproduct.

Summary of Reactivity

The following table summarizes the key reactive behaviors of the amino group in 3-methylnaphthalen-2-amine.

| Reaction Type | Reagents | Key Characteristics & Controlling Factors | Typical Product |

| Electrophilic Substitution | Br₂, Acetic Acid | Highly activated ring; requires -NH₂ protection (acylation) to prevent polysubstitution and oxidation.[7][8] | Monobrominated aromatic ring |

| Diazotization | NaNO₂, HCl, 0-5°C | Forms an unstable but versatile diazonium salt intermediate; must be used immediately in solution.[9][11] | Diazonium salt (-N₂⁺Cl⁻) |

| N-Acylation | Acyl Chloride, Base | Efficient reaction forming a stable amide; often used as a protection strategy.[12][14] | N-acyl amide |

| N-Alkylation | Alkyl Halide, Base | Prone to over-alkylation; steric hindrance may favor mono-alkylation under controlled stoichiometry.[17][18] | Secondary or tertiary amine |

Conclusion

The reactivity of the amino group in 3-methylnaphthalen-2-amine is a nuanced subject, governed by a delicate balance of potent electronic activation and significant steric modulation. The electron-rich naphthalene system, activated by both the amine and methyl groups, is primed for electrophilic attack, while the steric bulk surrounding the nitrogen atom and the adjacent C1 position dictates the regioselectivity and accessibility for nucleophilic reactions. A thorough understanding of these principles allows for the strategic manipulation of this scaffold, enabling controlled transformations for applications in medicinal chemistry and advanced materials science. By employing techniques such as functional group protection and careful control of reaction conditions, researchers can effectively harness the unique chemical properties of this valuable synthetic building block.

References

-

Steric and electronic effects of alkyl substituents in the naphthalene system. University of Canterbury Research Repository. [Link]

-

Exploration of relative π-electron localization in naphthalene aromatic ring by C−H∙∙∙π interactions: experimental evidence, computational criteria, and database analysis. ResearchGate. [Link]

-

Naphthalene vs. Benzene as a Transmitting Moiety: Towards the More Sensitive Trifluoromethylated Molecular Probes for the Substituent Effects. National Institutes of Health (NIH). [Link]

-

The Electronic Properties of Cadmium Naphthalene Diimide Coordination Complex. MDPI. [Link]

-

3-Methyl-2-naphthalenamine. PubChem. [Link]

-

Effect of a lateral methyl group on azo-mesogens containing the naphthalene moiety. ResearchGate. [Link]

-

N-Acylation Reactions of Amines. ResearchGate. [Link]

-

Diazotisation. Organic Chemistry Portal. [Link]

-

Steric Hindrance | Organic Chemistry. YouTube. [Link]

- SYNTHESIS AND HETEROCYCLIZATIONS OF ortho-AMINO(ALKYNYL)NAPHTHALENES. Unknown Source. [No URL available]

-

Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. PubMed Central. [Link]

-

A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. [Link]

-

Diazotization of Amines. Chemistry LibreTexts. [Link]

-

Chemical Reactions of Amines – Electrophilic Substitution. BYJU'S. [Link]

-

Steric effects. Wikipedia. [Link]

-

Amine Reactivity. Michigan State University Chemistry. [Link]

-

Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. National Institutes of Health (NIH). [Link]

- REGIOSELECTIVE N-ACYLATION OF. Unknown Source. [No URL available]

-

An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PubMed Central. [Link]

-

Steric hindrance – Knowledge and References. Taylor & Francis. [Link]

-

24.8 Reactions of Arylamines. OpenStax. [Link]

-

Give reasons :i Electrophilic substitution in aromatic amines takes place more readily than benzene.ii CH3CONH2 is a weaker base than CH3CH2NH2. Doubt Solutions. [Link]

- Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.

-

Aliphatic Amines Unlocked for Selective Transformations through Diazotization. PubMed Central. [Link]

-

Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Publishing. [Link]

-

Electrophilic amination. Wikipedia. [Link]

-

Nickel-(II)-Catalyzed N-Formylation and N-Acylation of Amines. Organic Chemistry Portal. [Link]

-

Modular synthesis of aryl amines from 3-alkynyl-2-pyrones. eScholarship.org. [Link]

-

N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. PubMed Central. [Link]

-

Reactions of Amines. Chemistry LibreTexts. [Link]

-

amines as nucleophiles. Chemguide. [Link]

-

N-Dealkylation of Amines. OUCI. [Link]

-

23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]

-

Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enecarbamates. Organic Chemistry Portal. [Link]

-

(PDF) N-Dealkylation of Amines. ResearchGate. [Link]

Sources

- 1. doubtnut.com [doubtnut.com]

- 2. ir.canterbury.ac.nz [ir.canterbury.ac.nz]

- 3. Naphthalene vs. Benzene as a Transmitting Moiety: Towards the More Sensitive Trifluoromethylated Molecular Probes for the Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Steric effects - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. byjus.com [byjus.com]

- 8. 24.8 Reactions of Arylamines - Organic Chemistry | OpenStax [openstax.org]

- 9. Diazotisation [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 15. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. Amine Reactivity [www2.chemistry.msu.edu]

- 18. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

Foreword: Understanding the Critical Role of Solubility in Scientific Advancement

An In-depth Technical Guide to the Solubility of 3-methylnaphthalen-2-amine in Organic Solvents